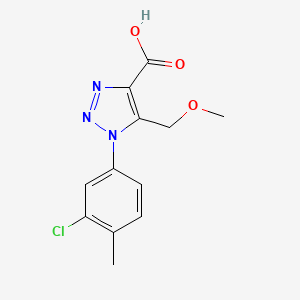
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Descripción general
Descripción
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid is a useful research compound. Its molecular formula is C12H12ClN3O3 and its molecular weight is 281.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Triazole Derivatives Synthesis : A study detailed the synthesis of various triazole derivatives with antibacterial properties, including the methods of hydrolysis to acids and X-ray diffraction analysis for structural confirmation (Ирадян et al., 2014).
Properties of Triazole Carboxylic Acids : Research on the structure and properties of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid, including its experimental determination using X-ray diffraction and quantum-chemical calculations, was conducted (Shtabova et al., 2005).
One-Pot Tandem Reaction Synthesis : A study focused on synthesizing substituted 1H-1,2,3-triazole-4-carboxylic acids through a three-component reaction, highlighting the process and reaction optimization (Pokhodylo et al., 2010).
Antibacterial and Antimicrobial Applications
Antimicrobial Activity of Triazole Derivatives : Several studies reported on the synthesis of triazole derivatives and their evaluation for antimicrobial activity. These studies provide insights into the potential applications of these compounds in combating bacterial infections (Fandaklı et al., 2012), (Bektaş et al., 2007).
Evaluation of Antibacterial Properties : The antibacterial properties of various synthesized ethers and acids derived from triazole compounds were investigated, providing a foundation for potential therapeutic applications (Iradyan et al., 2014).
Synthesis of Antimicrobial Compounds : Research focused on the synthesis of specific triazole derivatives and their potential antimicrobial activities, demonstrating the versatility of these compounds in developing new antibacterial agents (Özil et al., 2015).
Propiedades
IUPAC Name |
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O3/c1-7-3-4-8(5-9(7)13)16-10(6-19-2)11(12(17)18)14-15-16/h3-5H,6H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUDFRZCFCFQAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)O)COC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chloro-4-methylphenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



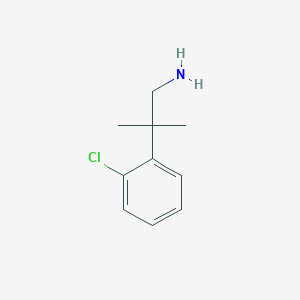
![2-chloro-N-[(5-ethylthiophen-2-yl)methyl]acetamide](/img/structure/B1487633.png)
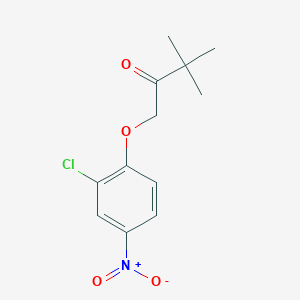
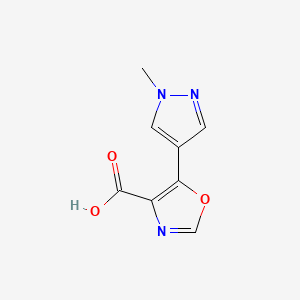
![2-chloro-N-[(5-chlorothiophen-2-yl)methyl]acetamide](/img/structure/B1487636.png)
![[(1-Cyclohexylpiperidin-3-YL)methyl]amine](/img/structure/B1487638.png)

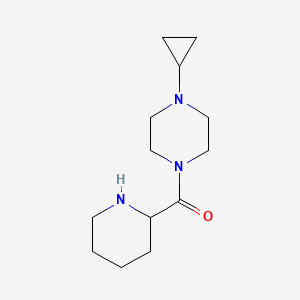
![(3-Aminopyrrolidin-1-yl)(benzo[b]thiophen-2-yl)methanone](/img/structure/B1487643.png)
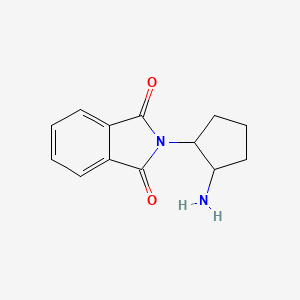
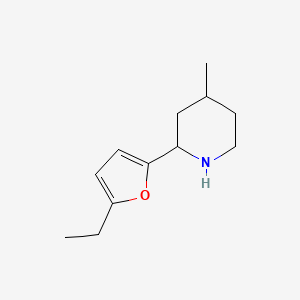
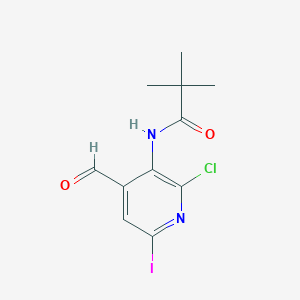
![2-chloro-N-[2-(2,4,6-trimethylphenyl)ethyl]acetamide](/img/structure/B1487650.png)
![5-Chloro-1H-pyrrolo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B1487652.png)